molecular formula C8H10BNO5 B13311147 (4-Ethoxy-3-nitrophenyl)boronic acid

(4-Ethoxy-3-nitrophenyl)boronic acid

Cat. No.: B13311147
M. Wt: 210.98 g/mol
InChI Key: AUSOKALEXXGIGM-UHFFFAOYSA-N
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Description

(4-Ethoxy-3-nitrophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with ethoxy and nitro groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (4-Ethoxy-3-nitrophenyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters rather than boronic esters .

Industrial Production Methods: Industrial production methods for boronic acids often involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, utilizing palladium catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: (4-Ethoxy-3-nitrophenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (4-Ethoxy-3-nitrophenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond .

Molecular Targets and Pathways: The primary molecular target is the palladium catalyst, which facilitates the transmetalation and reductive elimination steps. The pathways involved include the formation of organopalladium intermediates and the subsequent coupling with aryl halides .

Comparison with Similar Compounds

Comparison: (4-Ethoxy-3-nitrophenyl)boronic acid is unique due to the presence of both ethoxy and nitro substituents on the phenyl ring. This combination of functional groups can influence its reactivity and selectivity in chemical reactions, making it distinct from other boronic acids that may only have nitro or other substituents .

Properties

Molecular Formula

C8H10BNO5

Molecular Weight

210.98 g/mol

IUPAC Name

(4-ethoxy-3-nitrophenyl)boronic acid

InChI

InChI=1S/C8H10BNO5/c1-2-15-8-4-3-6(9(11)12)5-7(8)10(13)14/h3-5,11-12H,2H2,1H3

InChI Key

AUSOKALEXXGIGM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)OCC)[N+](=O)[O-])(O)O

Origin of Product

United States

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